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Compound of Interest

Compound Name: CCT68127

Cat. No.: B15585004

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of CCT68127, a potent and selective
inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).
CCT68127 represents a significant advancement from its parent compound, seliciclib (R-
roscovitine), exhibiting enhanced potency and a refined selectivity profile. This document
details the discovery, mechanism of action, and preclinical development of CCT68127,
presenting key data in a structured format, outlining experimental methodologies, and
visualizing complex biological pathways.

Discovery and Optimization

CCT68127 was developed as a next-generation CDK inhibitor, optimized from the purine
template of seliciclib.[1][2] The design modifications aimed to improve potency, selectivity, and
metabolic stability.[1] A key structural feature of CCT68127 is the presence of a pyridyl nitrogen
and a methyl group with a defined stereochemistry in the hydroxyalkyl side chain.[1] These
modifications allow for additional hydrogen bonding with the DFG motif of CDK2, providing a
plausible explanation for its increased potency compared to seliciclib.[1][2] X-ray
crystallography studies of CCT68127 in complex with CDK2 have confirmed its binding mode in
the ATP pocket, acting as a type | kinase inhibitor.[1]

Mechanism of Action
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CCT68127 exerts its anti-cancer effects primarily through the inhibition of CDK2 and CDK9.[1]
[2]

o CDK2 Inhibition: Inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S and G2/M
phases, and the induction of apoptosis.[1][3] A key downstream effect of CDK2 inhibition is
the reduced phosphorylation of the Retinoblastoma protein (Rb).[1][2] Hypophosphorylated
Rb remains bound to the E2F transcription factor, preventing the expression of genes
required for DNA synthesis and cell cycle progression.[1] In cancer cells with supernumerary
centrosomes, CDK2 inhibition by CCT68127 leads to a phenomenon known as "anaphase
catastrophe,” where the cells fail to properly cluster these extra centrosomes during mitosis,
resulting in multipolar anaphase and subsequent cell death.[4][5] This mechanism provides a
degree of selectivity for cancer cells, which are often aneuploid.[5]

o CDKO9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-
TEFDb), which phosphorylates the C-terminal domain of RNA Polymerase Il (RNAPII), a
critical step for transcriptional elongation.[1][6] By inhibiting CDK9, CCT68127 reduces
RNAPII phosphorylation, leading to the downregulation of short-lived anti-apoptotic proteins
such as Mcl-1 and transcription factors like MYCN.[2][6] The suppression of MYCN is
particularly relevant in neuroblastoma, where MYCN amplification is a key driver of
tumorigenesis.[6]

The dual inhibition of CDK2 and CDK®9 results in a potent anti-proliferative and pro-apoptotic
effect in various cancer cell lines, including those from lung, colon, melanoma, and
neuroblastoma.[1][4][6]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of CCT68127.

Table 1: In Vitro Kinase Inhibitory Activity of CCT68127 vs. Seliciclib
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BENGH:

CCT68127 IC50 Fold Increase in

Kinase Target Seliciclib IC50 (pM)

(M) Potency
CDK1/cyclin B 1.12 >10 >9
CDK2/cyclin E 0.03 0.65 22
CDK5/p25 0.11 1.6 15
CDKO9/cyclin T1 0.11 1.2 11

Data extracted from a comparative study.[1]

Table 2: Cellular Activity of CCT68127 in Cancer Cell Lines

CCT68127 GI50 Key Molecular

Cell Line Cancer Type

(M) Features
HT29 Colon Carcinoma ~0.4 -
RKO Colon Carcinoma ~0.5 -
ED1 Murine Lung Cancer <1 KRAS wild-type
LKR13 Murine Lung Cancer <1 KRAS mutant
A549 Human Lung Cancer ~0.5 KRAS mutant
H2122 Human Lung Cancer ~0.3 KRAS mutant
Kelly Neuroblastoma Not specified MYCN amplified

GI50 is the concentration required to inhibit cell growth by 50%. Data compiled from multiple
sources.[1][4][6]

Table 3: In Vivo Efficacy of CCT68127
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Cancer Model Dosing Regimen Outcome

Significant reduction in tumor

Syngeneic murine lung cancer 50 mg/kg, oral gavage, once growth (P < 0.001) and
xenograft (393P cells) daily for 3 weeks circulating tumor cells (P =
0.004)
MYCN-amplified N Tumor regression and
Not specified )
neuroblastoma xenografts prolonged survival

Data from in vivo studies.[4][6]

Experimental Protocols

This section details the methodologies for key experiments cited in the development of
CCT68127.

Cell Proliferation Assay (Sulforhodamine B Assay)

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and
allowed to adhere overnight.

Compound Treatment: Cells are treated with a range of concentrations of CCT68127 or
vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

Cell Fixation: After incubation, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour
at 4°C.

Staining: The plates are washed with water and stained with 0.4% (w/v) sulforhodamine B
(SRB) solution in 1% acetic acid for 30 minutes at room temperature.

Washing: Unbound dye is removed by washing with 1% acetic acid.
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
The GI50 values are calculated from the dose-response curves.[1]
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Cell Cycle Analysis (Propidium lodide Staining)

e Cell Treatment: Cells are treated with CCT68127 or vehicle control for the desired time
points (e.g., 4, 12, 24 hours).

o Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered
saline (PBS).

» Fixation: Cells are fixed in 70% ethanol at -20°C overnight.

» Staining: Fixed cells are washed with PBS and stained with a solution containing propidium
iodide (P1) and RNase A.

o Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage
of cells in G1, S, and G2/M phases of the cell cycle is determined.[1]

In Vivo Tumor Xenograft Study

o Cell Implantation: An appropriate number of cancer cells (e.g., 393P murine lung cancer
cells) are subcutaneously injected into immunocompetent or immunodeficient mice.[4]

e Tumor Growth: Tumors are allowed to grow to a palpable size.

o Treatment: Mice are randomized into treatment and control groups. The treatment group
receives CCT68127 (e.g., 50 mg/kg) via oral gavage daily, while the control group receives a
vehicle.[4]

e Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using
calipers.

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
size. Tumors are then excised and weighed. Statistical analysis is performed to determine
the significance of tumor growth inhibition.[4]

Reverse Phase Protein Array (RPPA)

o Cell Lysis: Cells treated with CCT68127 or vehicle are lysed to extract proteins.
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o Protein Quantification: Protein concentration in the lysates is determined.
o Serial Dilution: Lysates are serially diluted to ensure a linear range of detection.

o Array Printing: The diluted lysates are printed onto nitrocellulose-coated slides using a
robotic arrayer.

e Antibody Incubation: Each slide (array) is incubated with a specific primary antibody that
recognizes a target protein or a specific phosphorylation event.

o Secondary Antibody and Detection: A labeled secondary antibody is used to detect the
primary antibody, and the signal is amplified and visualized.

o Data Analysis: The signal intensity for each spot is quantified, normalized, and analyzed to
determine the effect of CCT68127 on the expression and phosphorylation of a wide range of
proteins.[4][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling
pathways affected by CCT68127 and a typical experimental workflow for its evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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